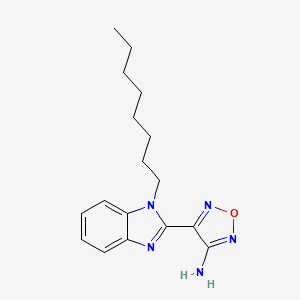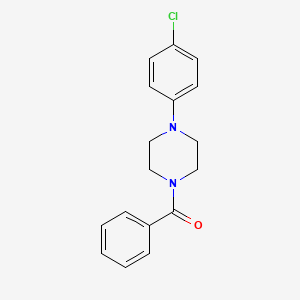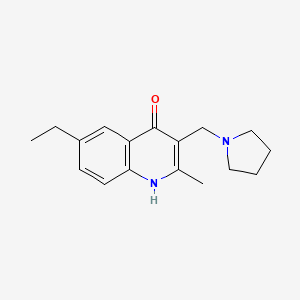![molecular formula C21H35NO2 B5129380 2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol, commonly known as BHT-PM, is a synthetic antioxidant compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
BHT-PM exerts its antioxidant effect by scavenging free radicals and preventing oxidative damage to cells and tissues. It has been shown to inhibit lipid peroxidation and protect against DNA damage and protein oxidation. BHT-PM also has anti-inflammatory properties and can modulate the immune response.
Biochemical and physiological effects:
BHT-PM has been shown to have a wide range of biochemical and physiological effects. It can protect against oxidative stress-induced damage in various organs, including the liver, kidney, and brain. BHT-PM has also been shown to improve cognitive function and memory in animal models. It has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
BHT-PM has several advantages for use in lab experiments. It is stable, non-toxic, and easy to handle. BHT-PM can be easily incorporated into various experimental models, including cell cultures and animal models. However, BHT-PM has some limitations, including its solubility in water and potential interference with some experimental assays.
Future Directions
BHT-PM has several potential future directions for scientific research. It can be further investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disease. BHT-PM can also be studied for its potential use in anti-aging and skin care products. Further optimization of the synthesis method and development of new analogs can also be explored to improve the efficacy and safety of BHT-PM.
Conclusion:
In conclusion, BHT-PM is a synthetic antioxidant compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its antioxidant properties and potential use in food preservation, cosmetics, and pharmaceuticals. BHT-PM exerts its antioxidant effect by scavenging free radicals and preventing oxidative damage to cells and tissues. It has several advantages for use in lab experiments, including its stability, non-toxicity, and ease of handling. BHT-PM has several potential future directions for scientific research, including its potential use in the treatment of various diseases and development of new analogs.
Synthesis Methods
BHT-PM is synthesized through a multi-step process involving the reaction of 2,6-di-tert-butyl-4-hydroxytoluene with formaldehyde and piperidine. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to increase the yield and purity of BHT-PM.
Scientific Research Applications
BHT-PM has been extensively studied for its antioxidant properties and potential applications in various fields. It has been shown to have a protective effect against oxidative stress-induced damage in cells and tissues. BHT-PM has also been investigated for its potential use in food preservation, cosmetics, and pharmaceuticals.
properties
IUPAC Name |
2,6-ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-20(2,3)17-11-15(12-18(19(17)24)21(4,5)6)13-22-10-8-7-9-16(22)14-23/h11-12,16,23-24H,7-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELWRIWLVQKXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)

![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)

![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)